molecular formula C28H34N4O2 B611447 TP-064

TP-064

货号: B611447
分子量: 458.6 g/mol
InChI 键: VUIITYLFSAXKIQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

TP-064 通过抑制 PRMT4 的甲基转移酶活性来发挥作用。它与 PRMT4 的活性位点结合,阻止甲基转移到底物蛋白上的精氨酸残基。 这种抑制导致 PRMT4 底物(如 BRG1 相关因子 155 (BAF155) 和介体复合体亚基 12 (MED12))的精氨酸二甲基化减少 . 涉及的分子靶标和通路包括基因表达的调控和细胞周期进程。

生化分析

Biochemical Properties

TP-064 is known to inhibit PRMT4 with an IC50 value of less than 10nM for methylation of H3 (1-25) . It exhibits more than 100-fold selectivity over other histone methyltransferases and non-epigenetic targets . In cellular assays, this compound inhibits the methylation of MED12 with an IC50 value of 43 nM .

Cellular Effects

This compound has been shown to inhibit the proliferation of a subset of multiple myeloma cell lines, with affected cells arrested in the G1 phase of the cell cycle . It has also been found to impact both inflammatory and metabolic processes without changing the susceptibility for early atherosclerotic lesions in male apolipoprotein E knockout mice .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of PRMT4, which results in reduced arginine dimethylation of the PRMT4 substrates BRG1-associated factor 155 (BAF155) and Mediator complex subunit 12 (MED12) . The binding of this compound to PRMT4 has been confirmed by DSLS with stabilization at about 6°C .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not extensively documented, it has been reported that this compound treatment results in a dose-dependent decrease in lipopolysaccharide-induced ex vivo blood monocyte Tnfα secretion .

Dosage Effects in Animal Models

In animal models, this compound treatment has been associated with a dose-dependent decrease in gonadal white adipose tissue expression levels of PPARγ target genes, which translated into a reduced body weight gain .

Metabolic Pathways

This compound treatment also dose-dependently downregulated gene expression of the glycogen metabolism-related protein G6pc in the liver .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented in the literature. Given its role as an inhibitor of PRMT4, it is likely to be found in the same subcellular locations as PRMT4, which includes the nucleus .

准备方法

TP-064 的合成涉及多个步骤,包括关键中间体的形成及其后续反应。合成路线通常包括以下步骤:

This compound 的工业生产方法尚未广泛报道,但它们很可能涉及针对大规模生产的合成路线优化,包括使用高效催化剂和反应条件以最大限度地提高产率和纯度。

化学反应分析

TP-064 经历各种化学反应,包括:

这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。这些反应形成的主要产物包括 this compound 的氧化、还原和取代衍生物。

科学研究应用

TP-064 具有多种科学研究应用,包括:

相似化合物的比较

TP-064 由于其对 PRMT4 的高效力和选择性而独一无二。 它对 PRMT4 的抑制 IC50 值小于 10 nM,并且对其他组蛋白甲基转移酶和非表观遗传靶标表现出超过 100 倍的选择性 . 类似的化合物包括:

This compound 的高选择性和效力使其成为研究 PRMT4 及其在各种生物过程中的作用的宝贵工具。

属性

IUPAC Name

N-methyl-N-[[2-[1-[2-(methylamino)ethyl]piperidin-4-yl]pyridin-4-yl]methyl]-3-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O2/c1-29-15-18-32-16-12-23(13-17-32)27-19-22(11-14-30-27)21-31(2)28(33)24-7-6-10-26(20-24)34-25-8-4-3-5-9-25/h3-11,14,19-20,23,29H,12-13,15-18,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIITYLFSAXKIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1CCC(CC1)C2=NC=CC(=C2)CN(C)C(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。